

Technical Guide to the Spectral Analysis of Ethyl 2-Morpholinecarboxylate Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-Morpholinecarboxylate Hydrochloride*

Cat. No.: B599754

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for **Ethyl 2-Morpholinecarboxylate Hydrochloride**, a key morpholine derivative. The information presented herein is essential for the characterization and quality control of this compound in research and development settings. This document outlines expected spectral features based on established principles and data from related compounds, and provides standardized protocols for data acquisition.

Chemical Structure and Properties

- IUPAC Name: ethyl morpholine-2-carboxylate hydrochloride
- CAS Number: 135072-31-0
- Molecular Formula: C₇H₁₄ClNO₃
- Molecular Weight: 195.64 g/mol
- Structure:

Spectral Data Summary

The following tables summarize the expected quantitative data for the spectral analysis of **Ethyl 2-Morpholinecarboxylate Hydrochloride**. These values are based on typical ranges for the constituent functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

Protons	Expected				Notes
	Chemical Shift (δ , ppm)	Multiplicity	Integration		
-CH ₃ (ethyl)	~1.3	triplet	3H		Coupled to the -CH ₂ - of the ethyl group.
-CH ₂ - (ethyl)	~4.3	quartet	2H		Coupled to the -CH ₃ of the ethyl group.
Morpholine H-3, H-5	~3.2 - 3.5	multiplet	4H		Protons adjacent to the nitrogen. Expected to be broad due to proton exchange with the ammonium proton.
Morpholine H-6	~3.8 - 4.1	multiplet	2H		Protons adjacent to the oxygen.
Morpholine H-2	~4.5	multiplet	1H		Proton at the stereocenter, adjacent to both the ester and the oxygen.
N-H ₂ ⁺	Variable	broad singlet	2H		Chemical shift is dependent on solvent and concentration.

¹³C NMR (Carbon NMR) Spectral Data

Carbon	Expected Chemical Shift (δ , ppm)	Notes
-CH ₃ (ethyl)	~14	
-CH ₂ - (ethyl)	~62	
Morpholine C-3, C-5	~45 - 50	Carbons adjacent to the nitrogen. [1]
Morpholine C-6	~67	Carbon adjacent to the oxygen. [1]
Morpholine C-2	~70-75	Carbon of the stereocenter, deshielded by both the ester and oxygen.
C=O (ester)	~170	

Infrared (IR) Spectroscopy

Functional Group	Expected Absorption Range (cm^{-1})	Intensity	Notes
N-H ₂ ⁺ stretch	2400-2800	Strong, broad	Characteristic of secondary amine hydrochlorides.[2][3]
C-H stretch (alkane)	2850-3000	Medium-Strong	
C=O stretch (ester)	1735-1750	Strong	A key diagnostic peak for the ester functional group.[4][5][6][7][8]
N-H ₂ ⁺ bend	1560-1620	Medium	Characteristic of secondary amine salts.[3]
C-O stretch (ester)	1000-1300	Strong	Two distinct bands are expected.[4][5]
C-N stretch	1020-1250	Medium-Weak	[9]

Mass Spectrometry (MS)

Ion Type	Expected m/z	Notes
Molecular Ion $[M]^+$	195/197	For the free base (ethyl 2-morpholinecarboxylate), the molecular ion would be at m/z 159. The hydrochloride salt may not show a clear molecular ion.
$[M-HCl]^+$	159	Loss of HCl from the parent molecule.
$[M-OC_2H_5]^+$	114	Loss of the ethoxy group from the free base.
$[C_4H_8NO]^+$	86	Alpha-cleavage, fragmentation of the morpholine ring.
$[COOC_2H_5]^+$	89	Fragment corresponding to the ethyl carboxylate group.

Experimental Protocols

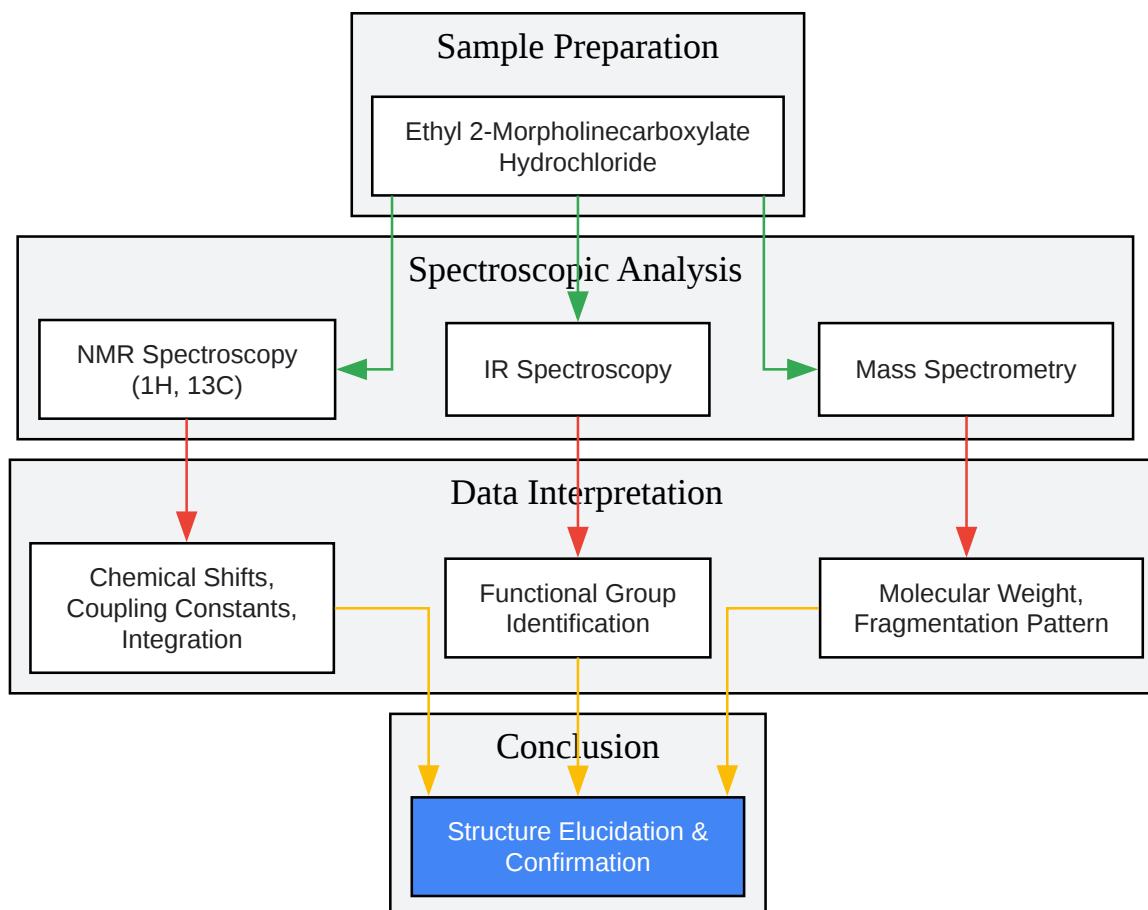
NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **Ethyl 2-Morpholinecarboxylate Hydrochloride** for 1H NMR and 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D_2O , $DMSO-d_6$, or CD_3OD) in a clean, dry NMR tube.
 - Ensure complete dissolution, using gentle vortexing if necessary.
- Instrument Parameters (1H NMR):
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Sequence: Standard single-pulse sequence.

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on sample concentration.
- Reference: Internal standard (e.g., TMS at 0 ppm or the residual solvent peak).
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Reference: Internal standard or the solvent peak.

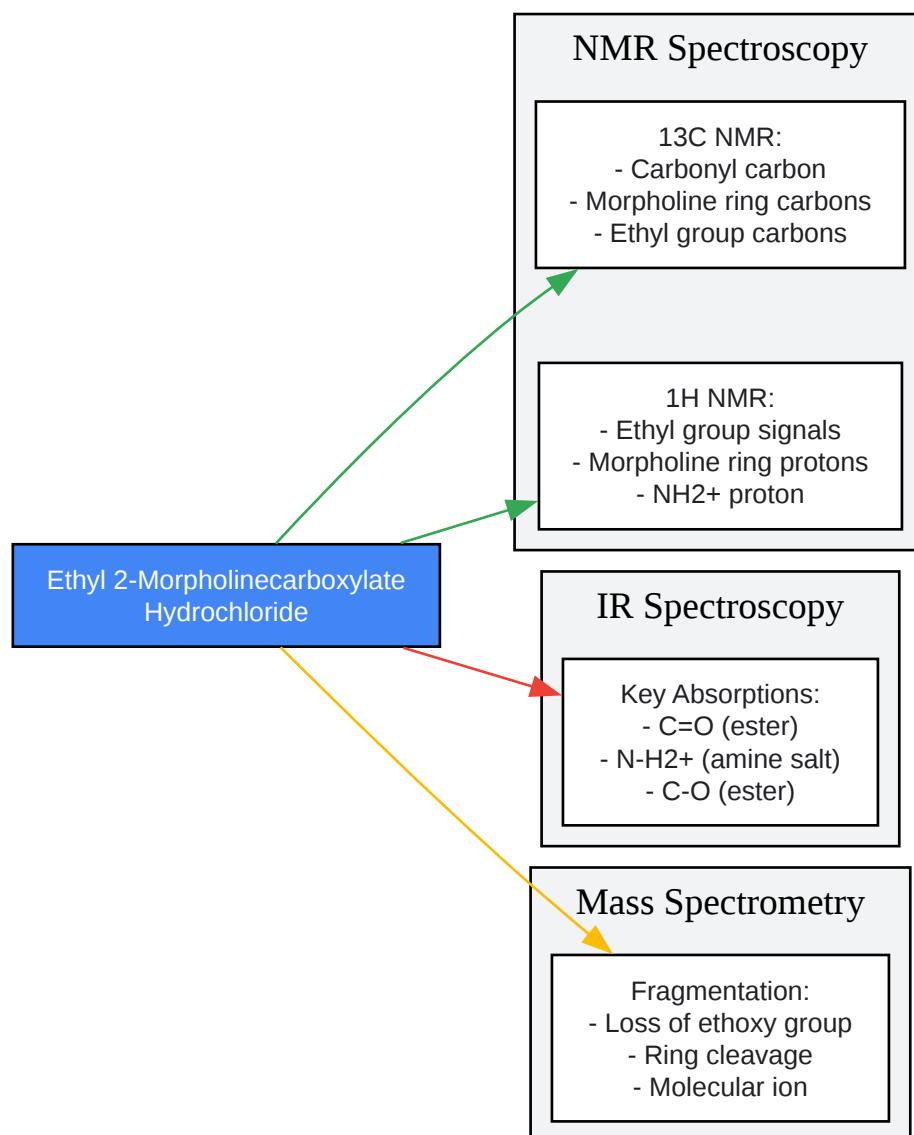
IR Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .


- Number of Scans: 16-32.
- A background spectrum of the empty sample compartment (or KBr pellet) should be collected and subtracted from the sample spectrum.

Mass Spectrometry

- Sample Preparation:
 - Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).
- Instrument Parameters (Electrospray Ionization - ESI):
 - Ionization Mode: Positive ion mode is preferred due to the presence of the basic nitrogen atom.
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
 - Capillary Voltage: 3-5 kV.
 - Nebulizing Gas: Nitrogen.
 - Drying Gas Temperature: 200-350 °C.
 - Mass Range: Scan from m/z 50 to 500.


Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of **Ethyl 2-Morpholinecarboxylate Hydrochloride**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectral analysis of a chemical compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Technical Guide to the Spectral Analysis of Ethyl 2-Morpholinecarboxylate Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b599754#ethyl-2-morpholinecarboxylate-hydrochloride-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com